molecular formula C16H16N4O3 B4767247 ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4767247
M. Wt: 312.32 g/mol
InChI Key: ZOPSAAFYNCGYBR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions. The reaction is often carried out in a solvent such as ethanol or toluene, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases involved in cell proliferation, making it a potential candidate for anti-cancer therapies. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxyphenyl group, for example, enhances its ability to interact with certain biological targets, making it a promising candidate for further research .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-4-23-15(21)13-9-20-16(17-10(13)2)18-14(19-20)11-5-7-12(22-3)8-6-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPSAAFYNCGYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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